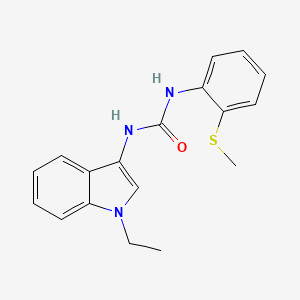

1-(1-ethyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(2-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-3-21-12-15(13-8-4-6-10-16(13)21)20-18(22)19-14-9-5-7-11-17(14)23-2/h4-12H,3H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDNJTCWSBJRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-(methylthio)aniline in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The urea moiety can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Urea derivatives with different substituents

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and urea derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the urea group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Indole-Based Ureas

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea () Structure: Features an indole-ethyl linker instead of direct N-ethyl substitution on indole. The phenyl group has a methyl substituent rather than methylthio. Impact: The ethyl linker may reduce steric hindrance compared to the target compound’s N-ethyl group. The methyl substituent (vs.

1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea () Structure: Replaces indole with benzimidazole and substitutes nitro (NO₂) for methylthio. Impact: The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating SMe group. This difference may influence reactivity in coupling reactions or stability under physiological conditions .

Methylthio-Containing Compounds

Elafibranor Intermediates () Structure: (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid includes a methylthio-phenyl ketone group. Impact: The methylthio group in Elafibranor intermediates enhances metabolic stability and hydrophobic interactions, a trait likely shared with the target compound. However, the urea backbone in the target may offer distinct hydrogen-bonding capabilities .

Key Observations :

- High yields (e.g., 98% in , Comp. 1) are achieved using THF as a solvent and TLC monitoring . The target compound’s synthesis may benefit from similar protocols.

- Melting points correlate with substituent polarity; for example, the 4-OMe-phenyl group in , Comp. 1 results in a higher melting point (140–141°C) compared to nonpolar analogs .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea, a compound featuring an indole moiety, has gained attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Weight : 355.5 g/mol

- CAS Number : 941908-97-0

Research indicates that compounds containing indole structures often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The mechanisms through which this compound exerts its effects include:

- Inhibition of Tumor Cell Proliferation : Indole derivatives have been shown to interfere with cell cycle progression and induce apoptosis in various cancer cell lines.

- Modulation of Signaling Pathways : These compounds may alter key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. For instance, a study demonstrated that derivatives of indole exhibited significant cytotoxic effects against lung carcinoma (A549) and colon cancer (HCT116) cell lines.

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Comparison to Control |

|---|---|---|---|

| 7f | HCT116 | 6.76 | Better than 5-FU |

| 7d | HCT116 | 43 | Better than 5-FU |

| 7a | HCT116 | 93.1 | Moderate |

| 7f | A549 | 193.93 | Lower than control |

| Control | - | 77.15 (5-FU) | - |

The data indicates that compound 7f shows the most promising anticancer activity with an IC50 value significantly lower than that of the standard chemotherapeutic agent, 5-fluorouracil (5-FU) .

Case Studies

Several case studies have reported on the biological activities of indole derivatives similar to our compound:

- Study on Anticancer Efficacy : A recent investigation into a series of indole-based compounds revealed that those with a methylthio substitution exhibited enhanced cytotoxicity against multiple cancer cell lines. The study concluded that these modifications could lead to more potent anticancer agents .

- In Vivo Studies : Animal model studies have shown that indole derivatives can reduce tumor growth in xenograft models, suggesting their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-ethyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea, and how can yield be maximized?

- Methodology : The synthesis typically involves coupling a substituted indole derivative with a methylthiophenyl isocyanate. Key steps include:

- Indole activation : Use of a base (e.g., triethylamine) to deprotonate the indole NH group for nucleophilic attack on the isocyanate .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95% by HPLC) .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of indole to isocyanate) and reaction time (12–24 hrs under reflux) minimizes side products like bis-urea derivatives .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Structural confirmation :

- NMR : - and -NMR identify proton environments (e.g., indole C3-H at δ 7.2–7.4 ppm, methylthio group at δ 2.5 ppm) .

- IR spectroscopy : Urea carbonyl stretching (~1650–1700 cm) and methylthio C–S vibrations (~650 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 383.14 for [M+H]) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities, with retention times calibrated against standards .

Q. How can researchers design initial biological screening assays for this compound?

- In vitro models :

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC across assays) be resolved?

- Troubleshooting strategies :

- Assay variability : Standardize cell passage numbers, serum batches, and incubation times .

- Orthogonal validation : Confirm hits using alternative assays (e.g., apoptosis via Annexin V staining if MTT results are inconsistent) .

- Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent toxicity artifacts .

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-experimental variability .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of this urea derivative?

- Molecular docking : Target the indole moiety into hydrophobic pockets of proteins (e.g., kinases) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity using partial least squares regression .

- Dynamic simulations : MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. How can researchers identify the compound’s primary biological targets?

- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .

- SPR analysis : Measure real-time binding kinetics (e.g., K values) to recombinant targets like EGFR or VEGFR2 .

Q. What strategies mitigate stability issues during long-term storage or in biological matrices?

- Degradation pathways : Hydrolysis of the urea group under acidic conditions (pH < 4) is a major concern .

- Stabilization methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.